N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzimidamide
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Overview
Description
N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide is an organic compound that features a benzimidamide core substituted with a hydroxyphenyl group, a methyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide typically involves multi-step organic reactionsThe methyl group is often introduced via methylation reactions using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the phenylsulfonyl group can engage in hydrophobic interactions, stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-N-methylbenzamide
- N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzamide
- N-methyl-N’-(phenylsulfonyl)benzimidamide
Uniqueness
N-(4-hydroxyphenyl)-N-methyl-N’-(phenylsulfonyl)benzimidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyphenyl and phenylsulfonyl groups allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-22(17-12-14-18(23)15-13-17)20(16-8-4-2-5-9-16)21-26(24,25)19-10-6-3-7-11-19/h2-15,23H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRANDZRMSANKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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